molecular formula C8H12ClN3 B13311140 N-tert-Butyl-5-chloropyrazin-2-amine

N-tert-Butyl-5-chloropyrazin-2-amine

Cat. No.: B13311140
M. Wt: 185.65 g/mol
InChI Key: ZXDNCWRCVCJSAL-UHFFFAOYSA-N
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Description

N-tert-Butyl-5-chloropyrazin-2-amine is an organic compound with the molecular formula C9H12ClN3O2. It is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-5-chloropyrazin-2-amine typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with tert-butylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. The purification process may include crystallization or advanced chromatographic techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-5-chloropyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazines, N-oxides, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-tert-Butyl-5-chloropyrazin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-chloropyrazin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-chloropyrazin-2-yl)carbamate
  • tert-butyl N-[(5-chloropyrazin-2-yl)methyl]carbamate
  • tert-butyl N-(6-chloropyrazin-2-yl)carbamate

Uniqueness

N-tert-Butyl-5-chloropyrazin-2-amine is unique due to its specific substitution pattern and the presence of both tert-butyl and chloro groups on the pyrazine ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

N-tert-butyl-5-chloropyrazin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-8(2,3)12-7-5-10-6(9)4-11-7/h4-5H,1-3H3,(H,11,12)

InChI Key

ZXDNCWRCVCJSAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CN=C(C=N1)Cl

Origin of Product

United States

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